Supercinnamaldehyde

Description

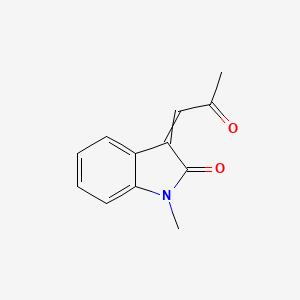

The exact mass of the compound 1-Methyl-3-(2-oxopropylidene)indol-2-one is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-3-(2-oxopropylidene)indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8(14)7-10-9-5-3-4-6-11(9)13(2)12(10)15/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZKBLHCEDVWPRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=C1C2=CC=CC=C2N(C1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017451 | |

| Record name | 1-Methyl-3-(2-oxopropylidene)indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70351-51-8 | |

| Record name | 1-Methyl-3-(2-oxopropylidene)indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Supercinnamaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Supercinnamaldehyde: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Supercinnamaldehyde (B162912), chemically identified as (3E)-1-methyl-3-(2-oxopropylidene)indol-2-one, is a potent and selective activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. Despite a misleading common synonym, "cinnamic aldehyde," this compound possesses a distinct chemical structure and pharmacological profile from cinnamaldehyde (B126680). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the primary mechanism of action of this compound. It includes available quantitative data, a detailed description of its interaction with the TRPA1 channel, and generalized experimental protocols for its synthesis and biological evaluation, aiming to serve as a valuable resource for researchers in pharmacology and drug development.

Chemical Structure and Physicochemical Properties

This compound is an indole (B1671886) derivative with the systematic IUPAC name (3E)-1-methyl-3-(2-oxopropylidene)indol-2-one. Its chemical structure is characterized by a methylated indole-2-one core with a propan-2-one substituent attached to the 3-position via an exocyclic double bond.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Reference |

| IUPAC Name | (3E)-1-methyl-3-(2-oxopropylidene)indol-2-one | [1][2] |

| CAS Number | 70351-51-8 | [1][2][3] |

| Molecular Formula | C₁₂H₁₁NO₂ | [1][2][3] |

| SMILES | CC(=O)/C=C/1\C2=CC=CC=C2N(C1=O)C | [1] |

| InChI | InChI=1S/C12H11NO2/c1-8(14)7-10-9-5-3-4-6-11(9)13(2)12(10)15/h3-7H,1-2H3/b10-7+ | [1] |

| InChIKey | CZKBLHCEDVWPRN-JXMROGBWSA-N | [1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 201.22 g/mol | [1][2][3] |

| Exact Mass | 201.078978594 Da | [1][2] |

| Appearance | Crystalline solid | [4] |

| Purity | ≥95% - ≥98% | [3][4] |

| Solubility | Soluble in Ethanol (~2 mg/ml), DMSO (~20 mg/ml), and DMF (~20 mg/ml). Sparingly soluble in aqueous buffers. | [4] |

| Storage | -20°C for ≥4 years | [4] |

| UV/Vis. (λmax) | 260, 324 nm | [4] |

| XLogP3-AA | 0.9 | [1][2] |

| Topological Polar Surface Area | 37.4 Ų | [1][2] |

| Hydrogen Bond Donor Count | 0 | [1][2] |

| Hydrogen Bond Acceptor Count | 2 | [1][2] |

| Rotatable Bond Count | 1 | [1][2] |

Biological Activity and Mechanism of Action

The primary and most well-characterized biological activity of this compound is its potent activation of the TRPA1 ion channel.[3][5] TRPA1 is a non-selective cation channel expressed predominantly in nociceptive sensory neurons and plays a crucial role in the detection of noxious stimuli, leading to pain, itching, and neurogenic inflammation.[1][6]

Table 3: Quantitative Biological Activity of this compound

| Target | Activity | Value (EC₅₀) | Reference |

| TRPA1 Channel | Agonist / Activator | 0.8 μM | [5] |

Mechanism of TRPA1 Channel Activation

This compound activates the TRPA1 channel through a mechanism involving the covalent modification of cysteine residues within the N-terminal cytoplasmic domain of the channel protein.[5][7] This mechanism is shared by a variety of other electrophilic TRPA1 agonists, such as mustard oil and cinnamaldehyde.[3][7]

The key steps in this activation pathway are:

-

Electrophilic Attack: this compound, being an electrophile, targets the highly reactive thiol groups of cysteine residues on the TRPA1 protein.

-

Covalent Adduct Formation: It forms a covalent bond with these cysteine residues. Three specific cysteines have been identified as crucial for normal channel function.[7]

-

Conformational Change: This covalent modification induces a conformational change in the TRPA1 protein.

-

Channel Gating: The conformational change leads to the opening of the ion channel pore, allowing an influx of cations (primarily Ca²⁺ and Na⁺) into the neuron.

-

Neuronal Depolarization: The influx of positive ions depolarizes the neuron, leading to the generation of an action potential and the sensation of pain or irritation.

This covalent modification results in a sustained activation of the TRPA1 channel, which can persist even after the compound is washed out.[7]

Experimental Protocols

Synthesis of this compound (General Protocol)

Materials:

-

1-methyl-1,3-dihydro-2H-indol-2-one

-

An appropriate acetylating agent (e.g., acetic anhydride, acetyl chloride)

-

Base catalyst (e.g., sodium acetate (B1210297), triethylamine)

-

Anhydrous solvent (e.g., toluene, acetic acid)

-

Silica (B1680970) gel for column chromatography

-

Eluent system (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methyl-1,3-dihydro-2H-indol-2-one in the appropriate anhydrous solvent.

-

Addition of Reagents: Add the base catalyst to the solution. Slowly add the acetylating agent dropwise at a controlled temperature (e.g., 0°C or room temperature).

-

Reaction Monitoring: Stir the reaction mixture at room temperature or elevated temperature for a specified period. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of a mild acid or base as appropriate. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield pure this compound.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

TRPA1 Activation Assay (Calcium Imaging)

This protocol describes a general method to assess the activation of the TRPA1 channel by this compound in a heterologous expression system using calcium imaging.[6]

Materials:

-

HEK293T cells stably or transiently expressing human TRPA1

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Pluronic F-127

-

HEPES-buffered saline (HBS)

-

This compound stock solution (in DMSO)

-

Positive control (e.g., AITC)

-

Fluorescence plate reader or fluorescence microscope equipped with an imaging system

Procedure:

-

Cell Culture: Plate TRPA1-expressing HEK293T cells in a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.

-

Dye Loading: Wash the cells with HBS. Load the cells with the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBS) and incubate at 37°C for 30-60 minutes.

-

Washing: Wash the cells twice with HBS to remove excess dye.

-

Compound Application: Prepare serial dilutions of this compound in HBS from the DMSO stock solution. Add the different concentrations of this compound to the respective wells.

-

Fluorescence Measurement: Measure the intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader or microscope. Record a baseline fluorescence before adding the compound and then monitor the change in fluorescence over time after compound addition.

-

Data Analysis: The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition. The response is often expressed as a percentage of the response to a saturating concentration of a positive control. Plot the concentration-response curve and calculate the EC₅₀ value.

Signaling Pathways

The primary signaling event initiated by this compound is the activation of the TRPA1 channel, leading to an influx of cations and subsequent neuronal depolarization. Downstream signaling events are characteristic of TRPA1 activation in sensory neurons and can include:

-

Release of Neuropeptides: Activation of TRPA1 in sensory nerve endings can trigger the release of pro-inflammatory neuropeptides such as Substance P and Calcitonin Gene-Related Peptide (CGRP).[1]

-

Neurogenic Inflammation: The release of these neuropeptides can lead to vasodilation, plasma extravasation, and the recruitment of immune cells, collectively known as neurogenic inflammation.[1]

Further specific downstream signaling pathways uniquely modulated by this compound beyond the direct consequences of TRPA1 activation have not been extensively characterized in the available literature.

Conclusion

This compound is a valuable pharmacological tool for studying the TRPA1 ion channel. Its identity as (3E)-1-methyl-3-(2-oxopropylidene)indol-2-one, distinct from cinnamaldehyde, is now clearly established. Its potency as a TRPA1 agonist, with a well-defined mechanism of action involving covalent modification of cysteine residues, makes it a useful probe for investigating the physiological and pathophysiological roles of this channel. While detailed information on its synthesis and downstream signaling is still emerging, this guide provides a solid foundation of its core chemical and biological properties for researchers in the field. Further investigation into its broader biological effects and potential therapeutic applications is warranted.

References

- 1. TRPA1: A Gatekeeper for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Super cinnamaldehyde | C12H11NO2 | CID 12480411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Molecular Determinants of Species-Specific Activation or Blockade of TRPA1 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. | BioWorld [bioworld.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Irritant-evoked activation and calcium modulation of the TRPA1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Noxious compounds activate TRPA1 ion channels through covalent modification of cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Synthesis and purification of Supercinnamaldehyde

An In-depth Technical Guide on the Synthesis and Purification of α-Amylcinnamaldehyde

Disclaimer: The term "Supercinnamaldehyde" is ambiguous in scientific literature. Initial searches revealed a compound with CAS number 70351-51-8, identified as a transient receptor potential (TRPA1) activator. However, detailed information regarding its synthesis and purification is scarce. Conversely, the term is often used colloquially to refer to α-Amylcinnamaldehyde (CAS 122-40-7), a widely used fragrance ingredient with extensive documentation on its synthesis and purification. This guide will focus on α-Amylcinnamaldehyde, assuming it to be the intended subject of the query.

Introduction

α-Amylcinnamaldehyde, also known as amyl cinnamal or jasminaldehyde, is a synthetic aromatic aldehyde.[1] It is a pale yellow liquid with a floral scent reminiscent of jasmine, making it a popular ingredient in perfumes, soaps, detergents, and other scented products.[2][3] Chemically, it is an α,β-unsaturated aldehyde with the molecular formula C14H18O.[1] This document provides a comprehensive overview of the synthesis and purification of α-Amylcinnamaldehyde for researchers, scientists, and drug development professionals.

Synthesis of α-Amylcinnamaldehyde

The primary industrial synthesis of α-Amylcinnamaldehyde is achieved through a base-catalyzed aldol (B89426) condensation reaction between benzaldehyde (B42025) and heptanal (B48729) (also known as n-heptaldehyde).[1][3][4]

Reaction Mechanism

The synthesis proceeds in two main steps:

-

Enolate Formation: Under basic conditions (e.g., potassium hydroxide (B78521) or sodium hydroxide), heptanal is deprotonated at the α-carbon to form an enolate anion.[1]

-

Aldol Condensation & Dehydration: The nucleophilic enolate anion attacks the carbonyl carbon of benzaldehyde. The resulting β-hydroxyaldehyde intermediate readily undergoes dehydration to form the stable, conjugated α,β-unsaturated aldehyde, α-Amylcinnamaldehyde.[1]

Experimental Protocol: Aldol Condensation

Materials:

-

Benzaldehyde

-

n-Heptanal

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

-

Ethylene (B1197577) Glycol or Ethanol (B145695) (solvent)[3][5]

-

Acetic Acid (for neutralization)[5]

-

Ether (for extraction)[5]

Procedure:

-

Dissolve benzaldehyde and n-heptanal in a suitable solvent such as ethylene glycol or dilute ethanol in a reaction vessel.[3][5]

-

Slowly add a solution of the base catalyst (e.g., potassium hydroxide in the solvent) to the mixture while stirring. The reaction is typically carried out at elevated temperatures, for instance, between 60-80 °C.[5]

-

Allow the reaction to proceed for a set period, often several hours, until completion. The mixture may be left to stand for an extended period (e.g., two days at room temperature) to ensure maximum conversion.[5]

-

After the reaction, the precipitated oil is separated.

-

The mixture is then neutralized with a weak acid, such as acetic acid.[5]

-

The organic product is extracted using a solvent like ether.[5]

-

The ether layer is dried over an anhydrous drying agent (e.g., magnesium sulfate).

-

The solvent is removed under reduced pressure to yield the crude α-Amylcinnamaldehyde.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of α-Amylcinnamaldehyde.

Purification of α-Amylcinnamaldehyde

The crude product obtained from the synthesis contains unreacted starting materials, by-products, and residual solvent, which must be removed to achieve high purity. Common purification methods include distillation and chemical workups.

Fractional Distillation

Fractional distillation under reduced pressure is a widely used method to purify α-Amylcinnamaldehyde.[5][6] This technique separates compounds based on differences in their boiling points.

Experimental Protocol:

-

The crude product is transferred to a distillation flask equipped with a fractionating column.

-

The apparatus is connected to a vacuum source to reduce the pressure.

-

The flask is heated, and the fraction that distills at the boiling point of α-Amylcinnamaldehyde (approximately 287-290 °C at atmospheric pressure, lower under vacuum) is collected.[2][6]

Sodium Bisulfite Workup

A sodium bisulfite wash is an effective chemical method for removing unreacted aldehydes.[6] Aldehydes react with sodium bisulfite to form a water-soluble adduct, which can then be separated from the desired non-aldehyde product in an aqueous layer.[6] While α-Amylcinnamaldehyde is an aldehyde, this method is more applicable for the purification of its reaction products where it is an impurity. However, the principle can be adapted. For purifying α-Amylcinnamaldehyde itself, this method can be used to remove other aldehyde impurities. The adduct formation is reversible, and the aldehyde can be regenerated by adding a base.[6]

Experimental Protocol:

-

The crude product is dissolved in a suitable organic solvent.

-

A saturated aqueous solution of sodium bisulfite is added, and the mixture is shaken vigorously in a separatory funnel.

-

The aqueous layer containing the bisulfite adduct of the aldehyde impurities is separated.

-

The organic layer is washed with water and brine, then dried over an anhydrous drying agent.

-

The solvent is evaporated to yield the purified product.

Purification Workflow Diagram

Caption: Common purification workflows for α-Amylcinnamaldehyde.

Quantitative Data

The yield and purity of α-Amylcinnamaldehyde are crucial parameters in its synthesis.

| Parameter | Typical Value | Method of Analysis | Reference |

| Purity | >95% | Gas Chromatography (GC) | [3] |

| Yield | High (industrial standard) | Gravimetric/Spectroscopic | [5] |

Note: Specific yield percentages are often proprietary in industrial processes but are generally high for this type of condensation reaction.

Signaling Pathways and Biological Activity

While the primary application of α-Amylcinnamaldehyde is in the fragrance industry, some cinnamaldehyde (B126680) derivatives have been investigated for their biological activities. For instance, certain dimeric cinnamaldehydes have shown potent antitumor effects by inducing apoptosis and cell cycle arrest.[7] Cinnamaldehyde itself has been studied for its effects on various signaling pathways, including those involved in inflammation.[8] However, specific signaling pathway data for α-Amylcinnamaldehyde in the context of drug development is not extensively documented in the public domain. The structurally related "this compound" (CAS 70351-51-8) is noted as a TRPA1 activator.[9]

Conclusion

The synthesis of α-Amylcinnamaldehyde via aldol condensation is a well-established and efficient industrial process. Proper purification, primarily through vacuum distillation, is essential to achieve the high purity required for its application in consumer products. While its biological activities are not as extensively studied as those of cinnamaldehyde, the potential for cinnamaldehyde derivatives in drug discovery warrants further investigation. This guide provides a foundational understanding of the synthesis and purification of α-Amylcinnamaldehyde for scientific and research applications.

References

- 1. Alpha-Amyl Cinnamic Aldehyde (CAS 122-40-7) - Synthetic Aromatic Aldehyde for Fine Fragrance — Scentspiracy [scentspiracy.com]

- 2. alpha-Amylcinnamaldehyde | 122-40-7 [chemicalbook.com]

- 3. foreverest.net [foreverest.net]

- 4. Synthesis of α-Amyl Cinnamaldehyde | Semantic Scholar [semanticscholar.org]

- 5. Page loading... [guidechem.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and biological evaluation of dimeric cinnamaldehydes as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scbt.com [scbt.com]

Supercinnamaldehyde mechanism of action in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Cinnamaldehyde (B126680) and Its Derivatives

Introduction

Cinnamaldehyde, the principal bioactive compound responsible for the characteristic flavor and aroma of cinnamon, has emerged as a molecule of significant interest in biomedical research. While the term "supercinnamaldehyde" is not a formal scientific designation, it is used here to encompass cinnamaldehyde and its potent synthetic derivatives, such as α-hexylcinnamaldehyde (HCA), which exhibit enhanced or synergistic biological activities. These compounds have demonstrated a broad spectrum of in vitro effects, primarily revolving around anti-cancer, anti-inflammatory, and chemosensitizing properties.[1][2][3]

This technical guide provides a comprehensive overview of the in vitro mechanisms of action of cinnamaldehyde and its congeners, with a focus on the molecular signaling pathways they modulate. The content is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of the core mechanisms to facilitate a deeper understanding of their therapeutic potential.

Core Mechanisms of Action: Anti-Cancer Activity

Cinnamaldehyde exerts potent anti-cancer effects across a wide range of human cancer cell lines, including leukemia, colorectal, liver, breast, lung, and glioma cell lines, through multiple interconnected mechanisms.[2][4][5]

Induction of Apoptosis

A primary mechanism of cinnamaldehyde's anti-tumor activity is the induction of programmed cell death, or apoptosis.[2] This is achieved through the modulation of several key signaling cascades:

-

Generation of Reactive Oxygen Species (ROS): Cinnamaldehyde treatment leads to an increase in intracellular ROS levels.[5][6] This oxidative stress is a critical upstream event that triggers the mitochondrial permeability transition (MPT), a key step in initiating apoptosis.[6]

-

Mitochondrial Pathway Activation: The increase in ROS and other cellular stresses leads to the disruption of the mitochondrial membrane potential.[6] This results in the release of cytochrome c from the mitochondria into the cytosol, which then activates the caspase cascade, leading to apoptosis.[6]

-

Modulation of Bcl-2 Family Proteins: The compound alters the balance of pro- and anti-apoptotic proteins. It has been shown to down-regulate the expression of anti-apoptotic proteins like Bcl-2 and up-regulate the expression of pro-apoptotic proteins such as Bax and Bid.[7][8][9]

-

Direct Protein Targeting: In colorectal cancer cells, cinnamaldehyde has been found to covalently bind to Heat Shock 60 kDa Protein 1 (HSPD1), altering its stability and inducing apoptosis.[10]

Modulation of Key Signaling Pathways

Cinnamaldehyde's pro-apoptotic and anti-proliferative effects are mediated by its influence on critical intracellular signaling pathways that govern cell survival, proliferation, and metastasis.

-

PI3K/Akt Pathway: Cinnamaldehyde is a known inhibitor of the PI3K/Akt signaling pathway.[9][10] This pathway is a central regulator of cell survival, and its inhibition by cinnamaldehyde promotes apoptosis and enhances the efficacy of anti-cancer drugs.[10]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes JNK, ERK, and p38 kinases, is also a target. Cinnamaldehyde can activate the stress-responsive JNK and p38 kinases, which promotes apoptosis in liver cancer cells.[8] Conversely, it can also inhibit the pro-survival ERK pathway.[7]

-

Wnt/β-catenin Pathway: In non-small cell lung cancer cells, cinnamaldehyde has been shown to inhibit the Wnt/β-catenin pathway.[4] This inhibition helps to reverse the epithelial-mesenchymal transition (EMT), a process critical for cancer cell invasion and metastasis.[4]

Chemosensitization

Derivatives like α-hexylcinnamaldehyde (HCA) have demonstrated the ability to potentiate the effects of conventional chemotherapy drugs. HCA synergistically increases the cytotoxicity of doxorubicin (B1662922) in human cancer cell lines.[1] This effect may be due to interference with ATP-binding cassette (ABC) drug efflux pumps or through non-specific mechanisms like the alteration of cancer cell membrane permeability.[1]

Quantitative Data on Anti-Cancer Efficacy

The cytotoxic potency of cinnamaldehyde varies depending on the cancer cell line and the duration of treatment. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness.

| Cancer Type | Cell Line | IC50 Value (µg/mL) | Treatment Duration (hours) | Citation |

| Breast Cancer | MCF-7 | 58 | 24 | [11] |

| Breast Cancer | MCF-7 | 140 | 48 | [11] |

| Breast Cancer | MDA-MB-231 | 16.9 | 24 | [12] |

| Breast Cancer | MDA-MB-231 | 12.23 | 48 | [12] |

| Bladder Cancer | 5637 | 20 - 80 | 24, 48, 72 | [11] |

| Prostate Cancer | PC3 | 12.5 (IC50) | 24 | [13] |

Core Mechanisms of Action: Anti-Inflammatory Activity

Cinnamaldehyde exhibits significant anti-inflammatory properties by targeting the core pathways that drive the inflammatory response.[3]

Inhibition of Pro-inflammatory Mediators

In various in vitro models, particularly in macrophages stimulated with lipopolysaccharide (LPS), cinnamaldehyde effectively reduces the production of key pro-inflammatory molecules, including:

Modulation of Inflammatory Signaling Pathways

The suppression of inflammatory mediators is a direct result of cinnamaldehyde's ability to interfere with upstream signaling cascades.

-

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of inflammatory gene expression. Cinnamaldehyde inhibits the activation of NF-κB, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[3][16]

-

MAPK Pathway: Cinnamaldehyde can suppress the LPS-induced phosphorylation of the MAP kinases ERK1/2 and JNK1/2, thereby dampening the inflammatory signaling cascade.[3][16]

-

NLRP3 Inflammasome: The compound has been shown to inhibit the activation of the NLRP3 inflammasome, a multi-protein complex that drives the production of mature IL-1β and IL-18.[3][16]

Quantitative Data on Anti-Inflammatory Efficacy

One method to quantify in vitro anti-inflammatory activity is the inhibition of protein denaturation, as denatured proteins are implicated in inflammatory processes.

| Compound | Concentration (µg/mL) | % Inhibition of Protein Denaturation | Citation |

| Cinnamaldehyde | 10 | 15.3 | [17] |

| Cinnamaldehyde | 20 | 28.1 | [17] |

| Cinnamaldehyde | 40 | 42.5 | [17] |

| Cinnamaldehyde | 80 | 60.1 | [17] |

| Cinnamaldehyde | 100 | 78.2 | [17] |

| Acetaminophen (Standard) | 100 | 89.4 | [17] |

Visualizing the Mechanisms: Signaling Pathways and Workflows

References

- 1. α-Hexylcinnamaldehyde Synergistically Increases Doxorubicin Cytotoxicity Towards Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role and mechanism of cinnamaldehyde in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Cinnamaldehyde induces apoptosis and reverses epithelial-mesenchymal transition through inhibition of Wnt/β-catenin pathway in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cinnamaldehyde impacts key cellular signaling pathways for induction of programmed cell death in high-grade and low-grade human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cinnamaldehyde induces apoptosis by ROS-mediated mitochondrial permeability transition in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Induction of apoptotic cell death by 2'-hydroxycinnamaldehyde is involved with ERK-dependent inactivation of NF-kappaB in TNF-alpha-treated SW620 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cinnamaldehyde-induced apoptosis in human PLC/PRF/5 cells through activation of the proapoptotic Bcl-2 family proteins and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Cinnamaldehyde Downregulation of Sept9 Inhibits Glioma Progression through Suppressing Hif-1α via the Pi3k/Akt Signaling Pathway | Semantic Scholar [semanticscholar.org]

- 10. Cinnamaldehyde induces apoptosis and enhances anti-colorectal cancer activity via covalent binding to HSPD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. Cinnamaldehyde potentiates cytotoxic and apoptogenic effects of doxorubicin in prostate cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cinnamaldehyde inhibits pro-inflammatory cytokines secretion from monocytes/macrophages through suppression of intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Advances in pharmacological effects and mechanism of action of cinnamaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Evaluation of Anti-Inflammatory Effect of Cinnamaldehyde – an in vitro Study - IJPRS [ijprs.com]

Biological activities of Supercinnamaldehyde

An In-depth Technical Guide to the Biological Activities of Supercinnamaldehyde (B162912)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The term "this compound" is associated with two distinct but related concepts in scientific literature. Primarily, it refers to a specific synthetic molecule, This compound (CAS 70351-51-8) , identified as a potent activator of the TRPA1 ion channel. Concurrently, the plural term "supercinnamaldehydes" describes a novel class of cinnamyl-based compounds investigated for their enhanced chemopreventive and anti-inflammatory properties, which surpass those of the naturally occurring trans-cinnamaldehyde. This guide delineates the biological activities of both the specific molecule and the broader class, providing quantitative data, mechanistic insights, and detailed experimental protocols.

Part 1: this compound (CAS 70351-51-8): A Potent TRPA1 Activator

This compound, with the chemical name 1,3-dihydro-1-methyl-3-(2-oxopropylidene)-2H-indol-2-one, is recognized as a powerful modulator of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2][3] TRPA1 is a non-selective cation channel primarily expressed on sensory neurons that acts as a sensor for pain, cold, and various chemical irritants.[1][4]

Mechanism of Action: TRPA1 Channel Activation

This compound activates TRPA1 ion channels through the covalent modification of cysteine residues within the N-terminus of the channel protein.[5][6] This modification induces a conformational change, leading to channel opening and a subsequent influx of cations, predominantly calcium (Ca²⁺). This influx depolarizes the neuron, triggering downstream signaling events.[7][8]

Caption: this compound covalently modifies TRPA1, causing Ca²⁺ influx and neuronal signaling.

Quantitative Data: Potency of this compound

The potency of this compound as a TRPA1 activator has been quantified by its half-maximal effective concentration (EC₅₀).

| Compound | Target | Potency (EC₅₀) | Cell System | Reference |

| This compound | TRPA1 Channel | 0.8 µM | Recombinant HEK Cells | [1][5][6] |

Experimental Protocol: TRPA1 Activation Assay via Calcium Imaging

This protocol outlines a common method for measuring the activation of TRPA1 channels by monitoring intracellular calcium changes.

-

Cell Culture and Plating:

-

Culture Human Embryonic Kidney (HEK293) cells stably expressing the human TRPA1 channel in appropriate media (e.g., DMEM with 10% FBS).

-

Plate the cells onto 96-well, black-walled, clear-bottom plates and grow to ~80-90% confluency.

-

-

Fluorescent Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Remove the culture medium from the cells, wash once with the salt solution, and incubate the cells with the Fluo-4 AM loading buffer for 30-60 minutes at 37°C.

-

-

Compound Preparation and Application:

-

Prepare serial dilutions of this compound in the salt solution. A positive control (e.g., AITC) and a vehicle control (e.g., DMSO) should also be prepared.

-

Wash the cells to remove excess dye.

-

-

Data Acquisition:

-

Use a fluorescence microplate reader or a fluorescence microscope equipped for live-cell imaging.

-

Measure the baseline fluorescence (Excitation ~488 nm, Emission ~520 nm).

-

Add the this compound dilutions and controls to the wells.

-

Immediately begin recording the change in fluorescence intensity over time. The increase in fluorescence corresponds to the influx of intracellular Ca²⁺ upon TRPA1 activation.[7][9]

-

-

Data Analysis:

-

Calculate the change in fluorescence (peak fluorescence minus baseline).

-

Plot the fluorescence change against the concentration of this compound.

-

Fit the data to a dose-response curve to determine the EC₅₀ value.

-

Part 2: "Supercinnamaldehydes" Class: Enhanced Chemopreventive and Anti-inflammatory Agents

A novel series of cinnamyl-based compounds, termed "supercinnamaldehydes," have demonstrated superior biological activity compared to trans-cinnamaldehyde (CA) in preclinical screenings.[10] These compounds exhibit potent dual actions as both inducers of phase 2 detoxifying enzymes and inhibitors of inflammatory pathways.[10]

Mechanism of Action 1: Chemoprevention via Keap1/Nrf2/ARE Pathway

Supercinnamaldehydes activate the Keap1/Nrf2/ARE signaling pathway, a primary regulator of cellular antioxidant and detoxification responses.[10] Under normal conditions, the transcription factor Nrf2 is bound by its inhibitor, Keap1, which targets it for degradation. Supercinnamaldehydes are thought to react with cysteine residues on Keap1, disrupting the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiate the transcription of phase 2 enzymes (e.g., NQO1, HO-1).[11][12][13]

Caption: Supercinnamaldehydes inhibit Keap1, allowing Nrf2 to activate ARE-mediated gene transcription.

Mechanism of Action 2: Anti-Inflammation via NF-κB Pathway Inhibition

The anti-inflammatory effects of supercinnamaldehydes are mediated through the suppression of the NF-κB signaling pathway.[10] In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα. This frees NF-κB (a p50/p65 heterodimer) to translocate into the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[14][15][16] Supercinnamaldehydes inhibit this cascade, preventing the upregulation of iNOS and COX-2 and subsequent production of inflammatory mediators like nitric oxide (NO).[10]

Caption: Supercinnamaldehydes inhibit the IKK complex, preventing NF-κB nuclear translocation.

Quantitative Data: Chemopreventive and Anti-inflammatory Efficacy

Screening of the "supercinnamaldehydes" class revealed compounds with significantly improved activity over trans-cinnamaldehyde (CA).

| Activity | Compound | Result | Comparison | Cell System | Reference |

| Chemopreventive | Most Potent this compound | ~9-fold ARE Induction @ 20 µM | CA: ~6-fold ARE Induction @ 40 µM | HEK293 | [10] |

| Anti-inflammatory | Most Potent this compound | IC₅₀ = 4.63 µM (NO Inhibition) | CA: IC₅₀ = 34.45 µM (NO Inhibition) | LPS-stimulated RAW264.7 | [10] |

Experimental Protocols

The screening of "supercinnamaldehydes" involved a workflow of cell-based assays to quantify their dual activities.

Caption: Experimental workflow for screening and validating dual-activity supercinnamaldehydes.

-

ARE-Luciferase Reporter Gene Assay:

-

Principle: To quantify the ability of a compound to activate the Nrf2/ARE pathway.

-

Method:

-

Transfect HEK293 cells with a plasmid vector containing a luciferase reporter gene under the control of a promoter with multiple Antioxidant Response Element (ARE) sequences.

-

After 24 hours, treat the transfected cells with various concentrations of the this compound compounds for a defined period (e.g., 12-24 hours).

-

Lyse the cells using a specific lysis buffer.

-

Add the cell lysate to a luminometer plate.

-

Inject a luciferase assay reagent containing luciferin (B1168401) and ATP.

-

Measure the resulting chemiluminescence with a luminometer. The light output is proportional to the transcriptional activity of Nrf2.[17][18]

-

Normalize results to total protein concentration or a co-transfected control reporter (e.g., Renilla luciferase).

-

-

-

Nitric Oxide (NO) Inhibition Assay:

-

Principle: To measure the inhibition of NO production in macrophages stimulated with an inflammatory agent.[10]

-

Method:

-

Plate murine macrophage-like cells (RAW264.7) in 96-well plates and allow them to adhere.[19]

-

Pre-treat the cells with various concentrations of this compound compounds for 1-2 hours.

-

Induce inflammation by adding lipopolysaccharide (LPS, e.g., 1 µg/mL) to the wells.

-

Incubate for 18-24 hours.

-

Collect the cell culture supernatant.

-

Add Griess Reagent to the supernatant. This reagent reacts with nitrite (B80452) (NO₂⁻), a stable breakdown product of NO, to form a colored azo compound.[20][21]

-

Measure the absorbance at ~540 nm using a microplate reader.

-

Calculate the percentage of NO inhibition relative to the LPS-only control and determine the IC₅₀ value.

-

-

-

Immunoblotting (Western Blot) for iNOS and COX-2:

-

Principle: To detect and quantify the protein expression of iNOS and COX-2, confirming the mechanism of NO inhibition.[10]

-

Method:

-

Treat RAW264.7 cells with LPS in the presence or absence of a lead this compound compound.

-

Lyse the cells and quantify the total protein concentration of the lysates.

-

Separate equal amounts of protein by molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for iNOS and COX-2. A loading control antibody (e.g., β-actin or GAPDH) is used for normalization.[22][23]

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system. The band intensity corresponds to the protein level.

-

-

Conclusion

The "this compound" landscape presents two distinct opportunities for drug development. The specific molecule, this compound (CAS 70351-51-8), is a highly potent and specific TRPA1 activator, making it a valuable tool for studying nociception and a potential lead for developing novel analgesics or anti-inflammatory agents targeting sensory neurons.[1] In parallel, the broader class of "supercinnamaldehydes" represents a promising strategy for developing dual-action agents with superior chemopreventive and anti-inflammatory activities.[10] Their ability to potently modulate both the Nrf2 and NF-κB pathways makes them attractive candidates for further investigation in the context of chronic inflammatory diseases and cancer prevention. Future research should focus on elucidating the specific structures within the "supercinnamaldehydes" class responsible for the observed activities and advancing the most promising leads into in vivo models.

References

- 1. caymanchem.com [caymanchem.com]

- 2. scbt.com [scbt.com]

- 3. Super cinnamaldehyde | C12H11NO2 | CID 12480411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. New natural agonists of the transient receptor potential Ankyrin 1 (TRPA1) channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Activation of TRPA1 by volatile organic chemicals leading to sensory irritation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of TRPA1 Channels by Fenamate Non-steroidal Anti-inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. nrf2.com [nrf2.com]

- 12. Fragrant unsaturated aldehydes elicit activation of the Keap1/Nrf2 system leading to the upregulation of thioredoxin expression and protection against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Cinnamon-Derived Dietary Factor Cinnamic Aldehyde Activates the Nrf2-Dependent Antioxidant Response in Human Epithelial Colon Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Suppression of age-related inflammatory NF-kappaB activation by cinnamaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cinnamic Aldehyde Inhibits Lipopolysaccharide-Induced Chondrocyte Inflammation and Reduces Cartilage Degeneration by Blocking the Nuclear Factor-Kappa B Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cinnamaldehyde attenuates atherosclerosis via targeting the IκB/NF-κB signaling pathway in high fat diet-induced ApoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Luciferase Assay System Protocol [promega.com]

- 19. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]

- 20. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

Unveiling Supercinnamaldehyde: A Technical Examination of a Synthetic Compound

An important clarification regarding the origin of supercinnamaldehyde (B162912): Extensive investigation of scientific literature and chemical databases reveals that this compound, chemically known as (3E)-1-methyl-3-(2-oxopropylidene)indol-2-one, is a synthetic compound. There is no evidence to suggest that it occurs naturally. Consequently, this guide will focus on the available technical data and plausible synthetic routes for this compound, rather than its non-existent natural sources and biosynthesis.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a consolidated overview of the chemical properties of this compound and a discussion of general synthetic strategies for related compounds, given the absence of a specific published synthesis for this molecule.

Chemical and Physical Properties

This compound is a commercially available compound, primarily used as a research chemical. Its known properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | (3E)-1-methyl-3-(2-oxopropylidene)indol-2-one | PubChem |

| Synonym(s) | This compound, 1,3-Dihydro-1-methyl-3-(2-oxopropylidene)-2H-Indol-2-one | Santa Cruz Biotechnology |

| CAS Number | 70351-51-8 | Santa Cruz Biotechnology |

| Molecular Formula | C₁₂H₁₁NO₂ | Santa Cruz Biotechnology |

| Molecular Weight | 201.22 g/mol | Santa Cruz Biotechnology |

| Appearance | Solid (form not specified) | Inferred from supplier data |

| Purity | ≥98% | Santa Cruz Biotechnology |

Plausible Synthetic Pathways

For the synthesis of this compound, a likely precursor would be 1-methylindoline-2,3-dione (N-methylisatin) or 1-methyl-2-oxindole. The 3-position of the oxindole (B195798) ring is activated for condensation reactions. The (2-oxopropylidene) group could be introduced via a condensation reaction with a suitable three-carbon carbonyl compound, such as acetylacetone (B45752) or a related derivative, under basic or acidic conditions.

A generalized workflow for such a synthesis is depicted below.

Detailed Methodologies for Analogous Compounds

To provide a practical context for the synthesis of this compound, the following section details a general experimental protocol for the synthesis of 3-alkylidene-2-indolone derivatives, adapted from published procedures for analogous compounds. It is important to note that this is a generalized procedure and would require optimization for the specific synthesis of this compound.

General Procedure for the Synthesis of 3-Alkylidene-2-Indolone Derivatives:

-

Reactant Preparation: A solution of an N-substituted 2-oxindole (1 equivalent) is prepared in a suitable solvent, such as ethanol (B145695) or acetic acid.

-

Addition of Carbonyl Compound: To this solution, the appropriate carbonyl compound (1-1.2 equivalents) is added.

-

Catalyst Addition: A catalytic amount of a base (e.g., piperidine, pyrrolidine) or an acid (e.g., p-toluenesulfonic acid) is added to the reaction mixture.

-

Reaction Conditions: The mixture is heated to reflux and stirred for a period of 2 to 24 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. The solvent may be removed under reduced pressure. The residue is then typically partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

Purification: The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system to yield the pure 3-alkylidene-2-indolone derivative.

Conclusion

An In-Depth Technical Guide to the Physicochemical Properties of Supercinnamaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Supercinnamaldehyde, with the IUPAC name (3E)-1-methyl-3-(2-oxopropylidene)indol-2-one, is a synthetic organic compound that has garnered interest in the scientific community, particularly for its role as a potent activator of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside detailed experimental protocols and an exploration of its primary signaling pathway. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties

This compound is an α,β-unsaturated ketone derivative of an indol-2-one (B1256649) core. It exists as two potential stereoisomers, (3E) and (3Z), with the (3E) isomer being the more commonly cited form. The majority of the available data on its physicochemical properties are computed, as experimental determinations are not widely published.

Identification and Structure

| Identifier | Value | Reference |

| IUPAC Name | (3E)-1-methyl-3-(2-oxopropylidene)indol-2-one | [1][2] |

| Synonyms | This compound, (3E)-1-methyl-3-(2-oxopropylidene)-2-indolinone | [1] |

| CAS Number | 70351-51-8 | [1] |

| Molecular Formula | C₁₂H₁₁NO₂ | [1] |

| Molecular Weight | 201.22 g/mol | [1] |

| Canonical SMILES | CC(=O)/C=C/1\C2=CC=CC=C2N(C1=O)C | [1] |

| InChI Key | CZKBLHCEDVWPRN-JXMROGBWSA-N | [1] |

Computed Physicochemical Data

The following table summarizes the key computed physicochemical properties of this compound. These values are derived from computational models and provide estimations of the compound's behavior.

| Property | Value | Reference |

| XLogP3 | 0.9 | [1] |

| Monoisotopic Mass | 201.078978594 Da | [1] |

| Topological Polar Surface Area | 37.4 Ų | [1] |

| Heavy Atom Count | 15 | [1] |

| Complexity | 333 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

Biological Activity: TRPA1 Activation

This compound is recognized as a potent agonist of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel, a non-selective cation channel primarily expressed on sensory neurons.[3] It exhibits an EC₅₀ value of 0.8 μM for TRPA1 activation.[3]

Mechanism of Action

As an electrophilic compound, this compound activates TRPA1 through the covalent modification of cysteine residues located on the intracellular domain of the channel.[4][5] This modification induces a conformational change in the channel, leading to its opening and subsequent influx of cations, most notably calcium (Ca²⁺).[4][6]

Downstream Signaling Pathway

The activation of TRPA1 by this compound initiates a signaling cascade primarily driven by the influx of calcium ions. This elevation in intracellular calcium can lead to various cellular responses, including the release of neurotransmitters and pro-inflammatory mediators.

Caption: this compound activates the TRPA1 channel via covalent modification.

Experimental Protocols

Due to the lack of published experimental data for many of this compound's properties, this section provides generalized protocols that can be adapted for its characterization.

Synthesis of (3E)-1-methyl-3-(2-oxopropylidene)indol-2-one (this compound)

While a specific protocol for this compound is not detailed in the literature, a general synthesis can be adapted from methods used for similar 3-substituted-indol-2-one derivatives.[7][8] The following is a proposed synthetic route.

Workflow for a Proposed Synthesis of this compound:

Caption: A potential synthetic route for this compound production.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methylindolin-2-one in a suitable solvent such as ethanol (B145695) or toluene.

-

Addition of Reagents: Add an equimolar amount of acetylacetone to the solution. Subsequently, add a catalytic amount of a base, such as piperidine with a few drops of glacial acetic acid.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield the pure (3E)-1-methyl-3-(2-oxopropylidene)indol-2-one.

-

Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity.

Methodology:

-

Sample Preparation: Finely powder a small amount of dry, purified this compound.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube, ensuring a column height of 2-3 mm.

-

Measurement: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded range is the melting point.

Determination of Solubility

The solubility of this compound in various solvents is a critical parameter for its formulation and application in biological assays.

Methodology (Shake-Flask Method):

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw a known volume of the supernatant and dilute it appropriately.

-

Quantification: Determine the concentration of this compound in the diluted supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, against a standard curve of known concentrations.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

TRPA1 Activation Assay (Calcium Influx Assay)

This assay measures the ability of this compound to activate the TRPA1 channel by monitoring the resulting influx of calcium.[9][10][11]

Methodology:

-

Cell Culture: Culture a cell line stably or transiently expressing the human TRPA1 channel (e.g., HEK293 or CHO cells) in appropriate media.

-

Cell Plating: Seed the cells onto a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentrations in the physiological buffer.

-

Fluorescence Measurement: Place the plate in a fluorescence microplate reader or a fluorescence microscope equipped with an automated liquid handling system.

-

Baseline Reading: Measure the baseline fluorescence for a short period.

-

Compound Addition: Add the this compound solutions to the wells and continue to monitor the fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration, indicating TRPA1 channel activation. Calculate the EC₅₀ value by plotting the dose-response curve.

Conclusion

This compound is a valuable tool for studying the function and modulation of the TRPA1 ion channel. While its fundamental chemical identity is well-established, a comprehensive experimental characterization of its physicochemical properties is still needed. The protocols and information provided in this guide offer a solid foundation for researchers to build upon in their investigations of this potent TRPA1 agonist and its potential applications in drug discovery and development. Further experimental validation of the computed properties and exploration of its detailed biological effects will be crucial for advancing our understanding of this compound.

References

- 1. TRPA1 channels: molecular sentinels of cellular stress and tissue damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. "A Study of TRPA1 Activation via Covalent Electrophilic Modification of" by Thomas A. Parks [digitalcommons.usf.edu]

- 5. Atomistic mechanisms of human TRPA1 activation by electrophile irritants through molecular dynamics simulation and mutual information analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CA2706423A1 - Process for the manufacture of an indolinone derivative - Google Patents [patents.google.com]

- 8. Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Differential sensitivity of cinnamaldehyde-evoked calcium fluxes to ruthenium red in guinea pig and mouse trigeminal sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Solubility and Stability of Supercinnamaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge on the solubility and stability of supercinnamaldehyde (B162912), also known by its IUPAC name (3E)-1-methyl-3-(2-oxopropylidene)indol-2-one. Due to the limited availability of specific experimental studies on this compound, this document combines existing data from supplier specifications with established, generic experimental protocols relevant to the study of novel organic compounds in a drug development context.

Introduction to this compound

This compound (CAS No: 70351-51-8) is an organic compound with the molecular formula C₁₂H₁₁NO₂ and a molecular weight of 201.22 g/mol .[1][2][3] It is recognized as a potent activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, which is expressed in nociceptive neurons and plays a role in signaling potential tissue damage through the pain pathway.[1] Studies on its derivatives have also suggested potential roles in the activation of the Nrf2 cytoprotective pathway and the inhibition of NF-κB-mediated inflammatory responses.[4] Given these biological activities, understanding its physicochemical properties, such as solubility and stability, is critical for its application in research and potential therapeutic development.

Solubility Profile

The solubility of a compound is a fundamental property that influences its absorption, distribution, and formulation development. Based on available data, this compound is generally soluble in organic solvents but has poor aqueous solubility.

Quantitative Solubility Data

The following table summarizes the known solubility data for this compound in various solvents.

| Solvent | Solubility | Observations | Source |

| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL | - | [5] |

| Dimethyl Sulfoxide (DMSO) | ~ 20 mg/mL | Clear solution when warmed | [3] |

| Dimethyl Sulfoxide (DMSO) | ≥ 10 mg/mL | Clear solution when warmed | [1] |

| Dimethylformamide (DMF) | ~ 20 mg/mL | - | [3] |

| Ethanol | ~ 2 mg/mL | - | [3] |

| Water | Insoluble | - | [1] |

| DMSO:PBS (pH 7.2) (1:3) | ~ 0.25 mg/mL | Compound first dissolved in DMSO | [3] |

Experimental Protocol for Solubility Determination (General Method)

This section outlines a general, systematic approach for determining the solubility of a novel compound like this compound, adapted from standard laboratory procedures.[6][7][8]

Objective: To qualitatively and quantitatively assess the solubility of the test compound in a range of aqueous and organic solvents.

Materials:

-

Test Compound (this compound)

-

Solvents: Purified Water, Diethyl Ether, 5% w/v Sodium Hydroxide (B78521) (NaOH), 5% w/v Sodium Bicarbonate (NaHCO₃), 5% v/v Hydrochloric Acid (HCl), Concentrated Sulfuric Acid (H₂SO₄).

-

Small test tubes (e.g., 13x100 mm)

-

Vortex mixer

-

Analytical balance

-

Graduated cylinders and pipettes

Procedure:

-

Water Solubility:

-

Weigh 25 mg of the test compound into a test tube.

-

Add 0.75 mL of purified water in 0.25 mL increments.

-

After each addition, cap the tube and vortex vigorously for 30-60 seconds.

-

Observe and record if the compound dissolves completely. If soluble, the compound is classified as water-soluble.

-

-

Organic and Acid/Base Solubility (for water-insoluble compounds):

-

Following the workflow diagram below, sequentially test the solubility in different solvents.

-

For each test, place 25 mg of the compound into a clean test tube.

-

Add 0.75 mL of the respective solvent (e.g., 5% NaOH) in increments, vortexing after each addition.

-

Record the observation (soluble or insoluble). Solubility in aqueous acid or base indicates the presence of a basic or acidic functional group, respectively.[9]

-

-

Quantitative Determination (Shake-Flask Method):

-

Prepare saturated solutions by adding an excess amount of the compound to a known volume of the solvent in a sealed flask.

-

Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the solution to stand to let undissolved solids settle.

-

Carefully withdraw a sample from the supernatant, ensuring no solid particles are included (centrifugation or filtration may be necessary).

-

Dilute the sample appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Visualization: Solubility Testing Workflow

Caption: Workflow for the systematic determination of a compound's solubility class.

Stability Profile

Stability testing is essential to determine how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[10] This information is used to establish a retest period or shelf life.

Known Stability Data

Specific, publicly available stability data for this compound is limited. The table below summarizes the information from supplier data sheets.

| Condition | Stability | Observations | Source |

| Solid, -20°C | ≥ 4 years | Stored as a crystalline solid | [3] |

| Solid, 2-8°C | Recommended Storage | Compound is noted as "Air sensitive" | [1] |

| Aqueous Solution | Not Recommended | Storage for more than one day is not recommended | [3] |

Note: No kinetic data (e.g., degradation rate constants) under various pH, light, or temperature conditions have been found in the public domain.

Experimental Protocol for Stability-Indicating Method Development (General Method)

A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can detect changes in the active pharmaceutical ingredient (API) concentration over time without interference from degradation products, process impurities, or excipients. The following protocol is based on the International Council for Harmonisation (ICH) guidelines.[11][12]

Objective: To develop and validate an HPLC method that can separate and quantify this compound from its potential degradation products generated under stress conditions.

Part 1: Forced Degradation (Stress) Studies The goal is to intentionally degrade the compound to produce potential degradation products. The aim is typically to achieve 5-20% degradation of the active substance.

Materials:

-

This compound

-

Solvents for sample preparation (e.g., Acetonitrile (B52724), Methanol, Water)

-

Reagents: Hydrochloric acid (e.g., 0.1 M HCl), Sodium hydroxide (e.g., 0.1 M NaOH), Hydrogen peroxide (e.g., 3% H₂O₂)

-

Equipment: HPLC system with a UV/PDA detector, pH meter, calibrated oven, photostability chamber.

Procedure:

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60-80°C) for a set period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it, and analyze by HPLC.

-

Base Hydrolysis: Repeat the procedure from step 1, but use 0.1 M NaOH instead of HCl.

-

Oxidative Degradation: Dissolve the compound and treat it with a solution of hydrogen peroxide (e.g., 3%). Store at room temperature for a set period, taking samples at various time points for HPLC analysis.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 70°C). Also, heat a solution of the compound. Analyze samples at various time points.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Analyze samples against a control sample protected from light.

Part 2: HPLC Method Development and Validation

-

Initial Method Development:

-

Select a suitable column (e.g., C18, 5 µm, 4.6 x 250 mm).

-

Develop a mobile phase (e.g., a gradient of acetonitrile and a pH-adjusted aqueous buffer) that provides good resolution between the parent peak (this compound) and all degradation products observed in the stress studies.

-

Optimize detection wavelength by examining the UV spectra of the parent compound and degradants using a PDA detector.

-

-

Method Validation: Once the method is optimized, validate it according to ICH Q2(R1) guidelines. This includes assessing:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (degradants, impurities).

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results to the true value.

-

Precision: The degree of scatter between a series of measurements (repeatability, intermediate precision).

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ).

-

Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.

-

Visualization: Stability Study Workflow

Caption: Workflow for developing a stability-indicating analytical method (SIAM).

Signaling Pathway Interactions

This compound and its derivatives are known to interact with specific cellular signaling pathways, which is the basis for their biological activity.

-

TRPA1 Activation: this compound is a potent activator of the TRPA1 ion channel.[1] TRPA1 is a non-selective cation channel primarily expressed on sensory neurons. Activation by irritants or inflammatory agents leads to an influx of cations (like Ca²⁺ and Na⁺), depolarization of the neuron, and the sensation of pain or itch. This mechanism is crucial for detecting potentially harmful stimuli.

-

Nrf2 and NF-κB Pathways: Studies on closely related analogues of this compound have shown they can induce the Nrf2-dependent pathway while suppressing the pro-inflammatory NF-κB pathway.[4]

-

Nrf2 (Nuclear factor erythroid 2-related factor 2): Under normal conditions, Nrf2 is kept inactive by Keap1. Electrophilic compounds can react with Keap1, releasing Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), driving the expression of cytoprotective genes (e.g., phase II detoxification enzymes).

-

NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells): This is a key transcription factor for inflammatory responses. Its inhibition prevents the expression of pro-inflammatory cytokines and mediators.

-

Visualization: this compound Signaling

Caption: Known and potential signaling pathways modulated by this compound.

References

- 1. 超肉桂醛 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound [myskinrecipes.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. chem.ws [chem.ws]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. database.ich.org [database.ich.org]

- 12. pharmaacademias.com [pharmaacademias.com]

A Technical Deep Dive into Supercinnamaldehyde and its Analogs: A Literature Review for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Supercinnamaldehyde (B162912) and its analogs represent a promising class of compounds with a diverse range of biological activities, positioning them as attractive candidates for therapeutic development. This technical guide provides a comprehensive literature review of this compound and related cinnamaldehyde (B126680) derivatives, with a focus on their synthesis, quantitative biological data, and mechanisms of action. This document is intended to serve as a valuable resource for researchers and drug development professionals in the fields of oncology, infectious diseases, and inflammatory disorders.

Core Compound Profile: this compound

This compound, with the chemical name (3E)-1-methyl-3-(2-oxopropylidene)indol-2-one, is a potent activator of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel. Its primary known biological activity is the activation of TRPA1, a key player in pain and inflammation pathways.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 70351-51-8 |

| Molecular Formula | C₁₂H₁₁NO₂ |

| Molecular Weight | 201.22 g/mol |

| IUPAC Name | (3E)-1-methyl-3-(2-oxopropylidene)indol-2-one |

Quantitative Biological Data

The following tables summarize the quantitative biological activities of this compound and various cinnamaldehyde analogs from the literature. This data provides a basis for structure-activity relationship (SAR) studies and the rational design of new, more potent and selective therapeutic agents.

Table 1: TRPA1 Activation by this compound

| Compound | Assay | EC₅₀ (µM) | Reference |

| This compound | TRPA1 Activation | 0.8 | [1] |

Table 2: Anticancer Activity of Cinnamaldehyde and its Analogs (IC₅₀ values in µM)

| Compound | Cell Line (Cancer Type) | IC₅₀ (µM) | Reference |

| Cinnamaldehyde | HEK-293 (Human Embryonic Kidney) | 20.572 ± 1.0 | [2] |

| DU145 (Prostate) | 22.354 ± 1.6 | [2] | |

| SKBR-3 (Breast) | 13.901 ± 1.6 | [2] | |

| HEPG2 (Liver) | 21.840 ± 1.0 | [2] | |

| Bromoethane chalcone (B49325) 5n | DU145 (Prostate) | 8.719 ± 1.8 | [2] |

| SKBR-3 (Breast) | 7.689 | [2] | |

| HEPG2 (Liver) | 9.380 ± 1.6 | [2] | |

| para methyl benzyl (B1604629) chalcone 5j | SKBR-3 (Breast) | 7.871 | [2] |

| 2,3-dichloro benzyl chalcone 5b | HEPG2 (Liver) | 9.190 | [2] |

| Cinnamaldehyde-based Chalcone 3e | Caco-2 (Colon) | 32.19 ± 3.9 | [3] |

| Cinnamaldehyde | ACHN (Renal) | ~90 (synergistic with hyperthermia) | [4] |

| Cinnamaldehyde | MCF-7 (Breast) | 58 µg/mL (24h), 140 µg/mL (48h) | [5] |

| trans-cinnamaldehyde | Jurkat (Leukemia) | 0.057 | [5] |

| U937 (Leukemia) | 0.076 | [5] |

Table 3: Antifungal Activity of Cinnamaldehyde and its Analogs (MIC values in µg/mL)

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| 2-Cl Cinnamaldehyde | Candida albicans (fluconazole-resistant) | 25 | [6][7] |

| 4-Cl Cinnamaldehyde | Candida albicans (fluconazole-resistant) | 25 | [6][7] |

| Cinnamaldehyde | Candida albicans | 200 | [6] |

| α-Methyl cinnamaldehyde | Candida albicans | ≥ 200 | [8] |

| trans-4-Methyl cinnamaldehyde | Candida albicans | ≥ 200 | [8] |

| Cinnamaldehyde | Candida species (mean) | 60.61 mg/L | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this review, offering a practical guide for researchers looking to replicate or build upon these findings.

Synthesis of this compound ((3E)-1-methyl-3-(2-oxopropylidene)indol-2-one)

General Procedure for Eschenmoser Coupling: A solution of the 3-bromooxindole and the corresponding thioamide in a suitable solvent (e.g., acetonitrile) is treated with a thiophile (if necessary) and a base. The reaction mixture is stirred at room temperature or heated until completion. The product is then isolated and purified using standard techniques such as chromatography.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12][13]

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[12]

-

Treat the cells with various concentrations of the test compound (e.g., cinnamaldehyde analogs) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).[2][12]

-

After the treatment period, remove the medium and add 20-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[12][14]

-

Incubate the plate at 37°C for 1.5 to 4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[11][12]

-

Remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[12][14]

-

Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[12][14]

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

Antifungal Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of antifungal agents is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[8]

Protocol:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

-

Prepare a standardized inoculum of the fungal strain to be tested.

-

Add the fungal inoculum to each well of the microtiter plate.

-

Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-